Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate
Description
Historical Context of Functionalized Esters in Organic Chemistry
The development of ester chemistry traces its origins to the mid-nineteenth century when German chemist Leopold Gmelin first introduced the term "ester" in 1848. The word ester was coined as a contraction of the German "Essigäther," meaning acetic ether, reflecting the early understanding of these compounds as ether-like substances derived from acids and alcohols. This nomenclature emerged from the historical classification system where French chemists categorized ethers into three types: first type referring to simple ethers, second type to thio- and halo-alkanes, and third type to esters. The evolution of ester chemistry has been fundamentally driven by the recognition that these compounds serve as versatile building blocks in organic synthesis.
The historical progression of ester chemistry demonstrates the gradual sophistication of synthetic methodologies. Early ester synthesis relied primarily on direct acid-alcohol condensation reactions, but the field has evolved to encompass numerous advanced synthetic strategies. Modern approaches to ester synthesis include oxidative carbon-oxygen bond formation via sp3 carbon-hydrogen bond functionalization, which represents an attractive approach for creating esters from unconventional precursors using transition metal catalysts in combination with various oxidants. These advances have enabled the synthesis of increasingly complex ester structures with multiple functional groups and defined stereochemistry.
The significance of ester functionality extends beyond simple synthetic intermediates to encompass diverse applications in materials science, pharmaceuticals, and biological systems. Esters are widespread in nature, serving as the structural basis for fats and oils as triesters derived from glycerol and fatty acids. They are responsible for the aroma of many fruits and find extensive use in industry as solvents, plasticizers, and components of polyester materials. This broad utility has driven continued innovation in ester synthesis and functionalization strategies.
Significance of Polysubstituted Octenoates in Chemical Research
Polysubstituted octenoates represent a particularly important class of functionalized esters due to their structural complexity and potential for diverse chemical transformations. These compounds serve as versatile scaffolds for the construction of more complex molecular architectures through various cyclization and functionalization reactions. Recent advances in cascade cyclization of unsaturated oxime esters and ethers have demonstrated the power of these approaches for synthesizing versatile functionalized nitrogen-containing scaffolds, which are valuable structural motifs in numerous bioactive molecules.
The development of synthetic methodologies for polysubstituted esters has been significantly advanced by innovations in cross-coupling chemistry and cascade reactions. Research has shown that enol triflates can undergo tandem catalytic cross-coupling and electrocyclization reactions with diazoacetates to provide substituted compounds with high degrees of structural complexity. These methodologies enable the construction of multiple bonds and the installation of diverse functional groups in single synthetic operations, making them particularly valuable for accessing complex polysubstituted structures.
Functionalized ester compounds have demonstrated remarkable utility in materials applications, particularly in the development of nonfullerene acceptors for organic solar cells. The incorporation of ester functional groups into conjugated systems can modulate electronic properties and improve device performance. Studies on gamma-ester-functionalized compounds have shown that ester substitution can upshift the lowest unoccupied molecular orbital energy levels compared to ester-free analogues, leading to improved power conversion efficiencies in organic photovoltaic devices.
The synthetic accessibility of polysubstituted octenoates has been enhanced through the development of efficient functionalization methods for polyethylene and other polymer systems. Research has demonstrated that polyethylene can be functionalized with covalently anchored ester groups at high loadings, showing resistance to hydrolysis in water at extreme pH values. These findings highlight the robust nature of ester linkages and their potential for creating durable functionalized materials.
Structural Complexity and Functionalization Patterns
Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate exhibits a remarkable degree of structural complexity, incorporating multiple functional groups within its molecular framework. The compound possesses a molecular formula of C20H28O4 with a molecular weight of 332.4 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name is ethyl (E,5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoct-2-enoate, which precisely describes its chemical structure and stereochemistry.
The structural analysis reveals several key functionalization patterns that contribute to the compound's unique properties. The presence of both an ethyl ester terminus and a benzyloxy protecting group creates opportunities for selective functionalization and modification. The vinyl substituent at the 5-position provides a reactive site for further chemical elaboration through addition reactions, cycloadditions, or cross-coupling chemistry. The tertiary alcohol at the 7-position introduces hydrogen bonding capabilities and potential for oxidation or protection strategies.
| Structural Feature | Position | Functional Group | Reactivity Pattern |
|---|---|---|---|
| Ester Terminus | Terminal | Ethyl Ester | Hydrolysis, Transesterification |
| Aromatic Protection | 8-Position | Benzyloxy | Hydrogenolysis, Acidic Cleavage |
| Alkene Functionality | 5-Position | Vinyl Group | Addition, Metathesis, Oxidation |
| Alcohol Functionality | 7-Position | Tertiary Alcohol | Oxidation, Protection, Elimination |
| Stereochemistry | 5,7-Positions | Defined Configuration | Stereochemical Control |
The stereochemical complexity of the compound is particularly noteworthy, with defined configurations at the 5R and 7R positions. This stereochemical control is essential for biological activity and provides opportunities for studying structure-activity relationships. The compound's Extended connectivity demonstrates the potential for creating highly substituted molecular frameworks through strategic synthetic planning and execution.
The functionalization pattern observed in this compound reflects modern trends in synthetic organic chemistry toward the creation of densely functionalized molecules. Research has shown that such complex structures can serve as valuable intermediates for accessing diverse molecular architectures through selective functional group transformations. Studies on related systems have demonstrated that strategic placement of functional groups can enable cascade reactions and rearrangements that lead to novel molecular scaffolds.
Research Objectives and Scope
The investigation of this compound encompasses several critical research objectives that address fundamental questions in organic chemistry and materials science. The primary objective involves understanding the structure-property relationships that govern the compound's chemical behavior and potential applications. This includes detailed analysis of how the multiple functional groups interact with each other and influence the overall reactivity profile of the molecule.
A secondary research objective focuses on exploring the synthetic accessibility and modification potential of the compound. Given its complex structure incorporating multiple functional groups with different reactivities, the compound serves as an excellent model system for studying selective functionalization strategies. Research has demonstrated that compounds with similar structural complexity can undergo diverse transformations, including cyclization reactions, rearrangements, and functional group interconversions.
The scope of investigation extends to evaluating potential applications in materials science and pharmaceutical chemistry. The compound's structural features suggest potential utility as a building block for more complex molecules or as a precursor for specialized materials. Research on related ester-functionalized compounds has shown promising applications in organic electronics, where ester substituents can modulate electronic properties and improve device performance.
An important aspect of the research scope involves understanding the physicochemical properties that arise from the compound's unique structural features. Studies on related systems have shown that the incorporation of multiple functional groups can significantly influence properties such as solubility, stability, and hydrogen bonding capabilities. The presence of both hydrophilic and hydrophobic regions within the molecule creates opportunities for studying amphiphilic behavior and potential applications in surfactant chemistry or drug delivery systems.
The research framework also encompasses investigation of the compound's synthetic accessibility through various methodological approaches. Modern synthetic chemistry has developed numerous strategies for constructing complex polysubstituted esters, including cross-coupling reactions, cascade processes, and functional group interconversions. Understanding how these methodologies can be applied to access the target compound and related structures provides valuable insights for synthetic planning and methodology development.
Properties
CAS No. |
130675-12-6 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl (E,5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoct-2-enoate |
InChI |
InChI=1S/C20H28O4/c1-4-20(3,13-9-12-19(22)24-5-2)14-18(21)16-23-15-17-10-7-6-8-11-17/h4,6-12,18,21H,1,5,13-16H2,2-3H3/b12-9+/t18-,20-/m1/s1 |
InChI Key |
AXEBYLQYSIQEJD-IEYVCLCVSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C[C@](C)(C[C@H](COCC1=CC=CC=C1)O)C=C |
Canonical SMILES |
CCOC(=O)C=CCC(C)(CC(COCC1=CC=CC=C1)O)C=C |
Synonyms |
(E)-(5R,7R)-8-BENZYLOXY-7-HYDROXY-5-METHYL-5-VINYL-OCT-2-ENOIC ACID ETHYL ESTER |
Origin of Product |
United States |
Biological Activity
Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate, with the CAS number 130675-12-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Characteristics:
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits selective cytotoxicity against certain cancer cells while showing lower toxicity to normal cells.
Table 1: Cytotoxic Effects on Cell Lines
| Cell Line | IC50 (µg/ml) | Cell Viability (%) |
|---|---|---|
| HepG2 (Liver) | 42 | 67.7 |
| MCF-7 (Breast) | 100 | 78.14 |
| HaCaT (Normal) | >250 | 82.23 |
| NIH 3T3 (Normal) | >500 | 96.11 |
The MTT assay results indicate that this compound has a pronounced effect on HepG2 and MCF-7 cell lines, suggesting its potential as an anticancer agent. The IC50 values demonstrate that the compound is significantly more toxic to cancer cells compared to normal cells, indicating a favorable therapeutic index .
While specific mechanisms of action for this compound have not been extensively detailed in available literature, compounds with similar structures often exhibit mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Disruption of cellular signaling pathways involved in cancer progression.
Case Studies and Research Findings
-
Case Study on Anticancer Activity:
A study investigated the effects of various derivatives of similar compounds on cancer cell lines, revealing that modifications in the chemical structure can enhance cytotoxic properties. This compound's structure suggests it could be modified for improved efficacy against specific cancers . -
Research on Selective Toxicity:
A comparative study highlighted that compounds with benzyloxy groups often show selective toxicity towards malignant cells while sparing normal tissues. This selectivity is crucial for developing safer cancer therapies .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate has shown promise in the development of anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of hydroxyl and vinyl groups may enhance its interaction with biological targets, leading to apoptosis in cancer cells .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulators :
Materials Science
- Polymer Synthesis :
- Nanotechnology :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-(benzoxy)-5-methoxybenzoate
This aromatic ester shares a benzyl-protected hydroxyl group but lacks the aliphatic ethenyl and hydroxy-methyl substituents. Key differences include:
- Solubility: The methoxy substituent enhances polarity compared to the aliphatic chain in Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
This compound features a diphenyl-substituted alkyne core and an ethoxycarbonyloxy group. Comparative analysis reveals:
- Steric Effects : The diphenyl groups introduce significant steric hindrance, unlike the less bulky 5-methyl and ethenyl groups in the target compound.
- Synthetic Utility : The alkyne moiety enables click chemistry applications, whereas the ethenyl group in the target compound may favor electrophilic additions .
Carbazole Derivatives (e.g., Ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate)
This pharmacologically active carbazole analog shares the benzyloxy motif but incorporates a heterocyclic core. Notable contrasts include:
- Bioactivity: The carbazole derivative exhibits hypoglycemic activity, while the biological properties of this compound remain underexplored.
- Structural Complexity : The pyridoindole scaffold introduces rigidity, unlike the flexible aliphatic chain in the target compound .
Structural and Functional Data Table
Research Findings and Challenges
- Synthesis: this compound requires precise control over protecting groups (e.g., benzyl for hydroxyl) and stereochemistry, similar to protocols for Methyl 3-(benzoxy)-5-methoxybenzoate .
- Crystallography : Structural refinement via SHELXL is critical for resolving conformational details, particularly the spatial arrangement of the ethenyl and hydroxy-methyl groups .
- Knowledge Gaps: Unlike its carbazole analogs, the biological or catalytic roles of this compound are unstudied, highlighting a need for pharmacological screening .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate, and how can reaction conditions be optimized?
- Methodology : Start with benzyl-protected intermediates to shield hydroxyl groups during synthesis. For example, adapt protocols from analogous esters (e.g., ), where benzyl ethers are introduced early via nucleophilic substitution (e.g., using benzyl bromide and NaHCO₃ in acetonitrile). Optimize stepwise coupling of ethenyl and methyl groups using palladium-catalyzed cross-coupling or acid-catalyzed alkylation. Monitor purity via TLC and HPLC, and employ column chromatography (ethyl acetate/petroleum ether gradients) for isolation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation be approached?
- Methodology : Use high-resolution NMR (¹H, ¹³C, DEPT, COSY, HSQC) to resolve overlapping signals from the ethenyl, benzyloxy, and hydroxyl groups. For example, NOESY can clarify stereochemistry at the 5-methyl/ethenyl position. Compare with literature data for similar esters (e.g., ). Complement with FT-IR to confirm ester carbonyl (∼1740 cm⁻¹) and hydroxyl (broad ∼3400 cm⁻¹) stretches. Mass spectrometry (HRMS-ESI) validates molecular weight .
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are appropriate?
- Methodology : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine space groups and atomic positions. Address disorder in flexible chains (e.g., oct-2-enoate backbone) using PART and DFIX commands. Validate thermal parameters and hydrogen bonding (e.g., O–H⋯O interactions) with PLATON .
Advanced Research Questions
Q. How can researchers design assays to evaluate the hypoglycemic activity of this compound, and what controls are essential?
- Methodology : Reference protocols from carbazole derivatives (), where in vitro glucose uptake assays in HepG2 cells or insulin-resistant models are used. Include metformin as a positive control. Measure AMPK activation via Western blot or fluorescent probes. For in vivo studies, use streptozotocin-induced diabetic rodents, monitoring blood glucose and insulin sensitivity. Validate specificity with kinase profiling assays .
Q. What strategies mitigate stereochemical challenges during synthesis, particularly at the 5-methyl/ethenyl position?
- Methodology : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) or enzymatic resolution (e.g., lipases for ester hydrolysis/formation). For example, adapt enzymatic methods from , where immobilized Candida antarctica lipase B achieves >95% enantiomeric excess. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiopurity .
Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodology : Reconcile solution-state NMR (dynamic conformers) with solid-state XRD (fixed conformation) by analyzing temperature-dependent NMR or variable-temperature XRD. For instance, if NMR suggests rotational freedom in the benzyloxy group while XRD shows a fixed orientation, perform molecular dynamics simulations (e.g., Gaussian or AMBER) to model flexibility .
Q. What degradation pathways are likely under physiological conditions, and how can stability studies be structured?
- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS monitoring. Identify hydrolytic cleavage of the ester (pH-dependent) or benzyl ether (acid-sensitive) groups. Use Arrhenius plots to predict shelf-life. For in vitro assays, include protease inhibitors and antioxidants (e.g., BHT) in buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
